molecular formula C22H22O9 B1673615 Ketoprofen glucuronide CAS No. 76690-94-3

Ketoprofen glucuronide

Cat. No.: B1673615
CAS No.: 76690-94-3
M. Wt: 430.4 g/mol
InChI Key: PBTXSZZKPHBHMA-LYFYOZKASA-N
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Description

Ketoprofen glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ketoprofen is metabolized in the liver, where it undergoes glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase, resulting in the formation of this compound. This conjugation enhances the solubility of ketoprofen, facilitating its excretion through urine .

Mechanism of Action

Target of Action

Ketoprofen glucuronide is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of this compound are the enzymes involved in the glucuronidation process, specifically the uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of xenobiotics and endobiotics .

Mode of Action

This compound is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of ketoprofen in the presence of UGT enzymes . This process is known as glucuronidation, a major phase II metabolic pathway. The glucuronidation process increases the water solubility of the parent compound, ketoprofen, facilitating its excretion from the body .

Biochemical Pathways

The formation of this compound involves the glucuronidation pathway. This pathway is part of the body’s defense mechanism to eliminate potentially harmful substances. The glucuronidation process transforms lipophilic compounds into more water-soluble metabolites, enabling their elimination from the body via urine or bile .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its formation and elimination processes. The formation of this compound is catalyzed by UGT enzymes, primarily in the liver . Once formed, this compound, due to its increased water solubility, can be readily excreted from the body via the kidneys .

Result of Action

The formation of this compound is a detoxification process that facilitates the elimination of ketoprofen from the body. For instance, acyl glucuronides, a class of glucuronide conjugates to which this compound belongs, have been implicated in the toxicity of several carboxylic acid-containing drugs .

Action Environment

Environmental factors can influence the action of this compound. For instance, the activity of UGT enzymes, which are responsible for the formation of this compound, can be influenced by various factors such as age, sex, genetic polymorphisms, and exposure to certain environmental chemicals . Furthermore, the presence of ketoprofen and its metabolites in the environment, due to their widespread use and subsequent excretion, has raised concerns about potential ecological impacts .

Biochemical Analysis

Biochemical Properties

Ketoprofen glucuronide plays a significant role in biochemical reactions as a phase II metabolite. It is primarily formed in the liver by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ketoprofen, resulting in the formation of this compound . The interaction between this compound and UGT is essential for the detoxification and excretion of ketoprofen from the body. Additionally, this compound interacts with transport proteins such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can affect the activity of certain enzymes and proteins involved in these processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . This inhibition can lead to reduced inflammation and pain. Furthermore, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, thereby influencing cellular responses to inflammation and stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can irreversibly bind to plasma proteins such as albumin, forming covalent adducts . This binding is stereoselective, with the R-enantiomer of this compound binding to site II of albumin, while the S-enantiomer binds to site I . These interactions can affect the transport and distribution of this compound in the body. Additionally, this compound can inhibit the activity of UGT enzymes, leading to reduced glucuronidation of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Studies have shown that this compound can serve as a potential reservoir for the parent drug, ketoprofen, due to its ability to release ketoprofen upon hydrolysis . Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively reduce inflammation and pain without causing significant adverse effects . High doses of this compound can lead to toxicity and adverse effects, such as gastrointestinal bleeding and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation and enterohepatic recirculation. The primary pathway involves the conjugation of ketoprofen with glucuronic acid by UGT enzymes in the liver . The resulting this compound is then excreted into the bile and can undergo enterohepatic recirculation, where it is reabsorbed in the intestine and transported back to the liver . This process can prolong the half-life of ketoprofen and enhance its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate the uptake of this compound into liver and kidney cells . Multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in the efflux of this compound from cells into bile and urine . These transporters play a crucial role in the localization and accumulation of this compound in different tissues.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum of liver cells, where it is formed by UGT enzymes . The presence of this compound in the endoplasmic reticulum can affect its activity and function. For example, this compound can inhibit the glucuronidation of other substrates by binding to UGT enzymes in the endoplasmic reticulum . Additionally, this compound can be transported to other subcellular compartments, such as lysosomes, where it can undergo further metabolism and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen glucuronide involves the conjugation of ketoprofen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. In vitro, the synthesis can be achieved using isolated enzymes or liver microsomes in the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. This method ensures high yield and purity of the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Ketoprofen glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its stability and potential toxicity .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific formation from ketoprofen, which has distinct pharmacological properties compared to other NSAIDs. The stereoselective formation and potential for covalent adduct formation with proteins also distinguish it from other glucuronide metabolites .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-LYFYOZKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998002
Record name 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ketoprofen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76690-94-3
Record name Ketoprofen glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76690-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoprofen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoprofen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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